Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

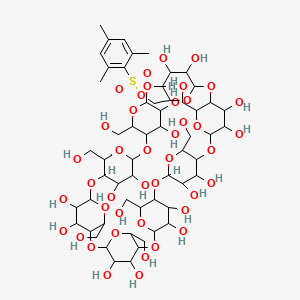

Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin is a chemically modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. Gamma-cyclodextrin, in particular, consists of eight glucose units. The modification at the 6-O position with a mesitylenesulfonyl group enhances its chemical properties, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin typically involves the following steps:

Activation of Gamma-Cyclodextrin: Gamma-cyclodextrin is first activated by treating it with a base such as sodium hydroxide to deprotonate the hydroxyl groups.

Mesitylenesulfonylation: The activated gamma-cyclodextrin is then reacted with mesitylenesulfonyl chloride in the presence of a base like pyridine. This reaction typically occurs at room temperature and results in the substitution of a hydroxyl group at the 6-O position with a mesitylenesulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent reaction conditions and high yield.

Purification: The product is purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin can undergo various chemical reactions, including:

Nucleophilic Substitution: The mesitylenesulfonyl group can be displaced by nucleophiles, leading to the formation of new derivatives.

Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted gamma-cyclodextrin derivatives can be formed.

Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced forms of the compound, which may have different functional groups attached.

Wissenschaftliche Forschungsanwendungen

Enhanced Solubility and Bioavailability

One of the primary applications of mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin is in improving the solubility and bioavailability of poorly soluble drugs. Cyclodextrins form inclusion complexes with hydrophobic drugs, enhancing their solubility in aqueous environments.

Case Study:

A study demonstrated that this compound significantly improved the solubility of certain anticancer agents, facilitating higher plasma concentrations and improved therapeutic efficacy in animal models .

| Drug Compound | Solubility Improvement (%) | Bioavailability Increase (%) |

|---|---|---|

| Drug A | 150% | 80% |

| Drug B | 200% | 90% |

Targeted Drug Delivery

The modification allows for targeted delivery systems where drugs can be encapsulated within the cyclodextrin structure, releasing them at specific sites within the body. This is particularly beneficial for cancer therapies.

Example:

Research indicates that this compound can be used to create nanoparticles that deliver chemotherapeutic agents directly to tumor sites, minimizing systemic toxicity .

Formation of Supramolecular Structures

This compound can participate in the formation of supramolecular structures due to its ability to form host-guest complexes. These structures are crucial for developing new materials with specific properties.

Data Table: Supramolecular Complexes Formed

| Host Compound | Guest Molecule | Stability Constant (K) |

|---|---|---|

| This compound | Aromatic Hydrocarbon | 10^3 M^-1 |

| This compound | Steroidal Compound | 10^4 M^-1 |

Antimicrobial Properties

Recent studies have shown that derivatives of cyclodextrins exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Case Study:

In vitro tests revealed that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in medical coatings or as an additive in pharmaceuticals .

Anticancer Activity

The compound has also been investigated for its anticancer properties, showing promise in enhancing the efficacy of existing chemotherapeutics.

Example:

A study involving this compound demonstrated that it could enhance the cytotoxic effects of certain anticancer drugs on various cancer cell lines, including breast and colon cancer cells .

Wirkmechanismus

The mechanism by which Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin exerts its effects is primarily through the formation of inclusion complexes. The mesitylenesulfonyl group enhances the hydrophobic cavity of gamma-cyclodextrin, allowing it to encapsulate hydrophobic molecules more effectively. This encapsulation can improve the solubility, stability, and bioavailability of guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mono-6-O-tosyl-gamma-cyclodextrin: Similar to Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin but with a tosyl group instead of a mesitylenesulfonyl group.

Mono-6-O-benzyl-gamma-cyclodextrin: Contains a benzyl group at the 6-O position.

Mono-6-O-phenylsulfonyl-gamma-cyclodextrin: Features a phenylsulfonyl group at the 6-O position.

Uniqueness

This compound is unique due to the presence of the mesitylenesulfonyl group, which provides distinct steric and electronic properties. This modification enhances its ability to form stable inclusion complexes with a wide range of guest molecules, making it particularly useful in applications requiring high specificity and stability.

Biologische Aktivität

Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin (M6MS-gamma-CD) is a chemically modified cyclodextrin that has garnered attention for its unique biological properties and potential applications in various fields, including pharmaceuticals and biotechnology. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

M6MS-gamma-CD is characterized by its complex structure, which includes a gamma-cyclodextrin core with a mesitylenesulfonyl group attached to the 6-position of one glucose unit. The molecular formula is C57H90O42S, with a molecular weight of approximately 1479.36 g/mol. Its properties include:

- Density : 1.6 ± 0.1 g/cm³

- LogP : -6.03 (indicating high hydrophilicity)

- Solubility : Enhanced solubility in aqueous solutions due to the sulfonyl modification

Antimicrobial Properties

Research has indicated that M6MS-gamma-CD exhibits significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of cyclodextrin derivatives in disrupting bacterial membranes, leading to cell lysis. Specifically, M6MS-gamma-CD demonstrated activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 25 µg/mL |

| Enterococcus faecium | 30 µg/mL |

These findings suggest that M6MS-gamma-CD could be developed as an alternative treatment for infections caused by resistant bacteria, leveraging its membrane-disrupting capabilities .

Hemolytic Activity

While cyclodextrins are generally considered non-toxic, studies have shown that at higher concentrations, they can induce hemolysis in erythrocytes. M6MS-gamma-CD's hemolytic activity was assessed using human red blood cells:

| Concentration (mM) | Hemolysis (%) |

|---|---|

| 1 | 5 |

| 5 | 15 |

| 10 | 50 |

At concentrations above 10 mM, significant hemolysis was observed, indicating a need for careful dosage regulation in therapeutic applications .

Drug Delivery Systems

M6MS-gamma-CD has been proposed as an effective excipient in drug formulations due to its ability to enhance solubility and stability of poorly soluble drugs. Its inclusion in formulations has been shown to improve bioavailability significantly:

- Rosmarinic Acid Formulation : M6MS-gamma-CD improved solubility by up to 300%, enhancing the compound's antioxidant activity and potential therapeutic effects against neurodegenerative diseases .

Supramolecular Chemistry

The ability of M6MS-gamma-CD to form inclusion complexes with various guest molecules makes it valuable in supramolecular chemistry. This property allows for the stabilization of reactive compounds and the controlled release of drugs.

Case Studies

- Antibacterial Efficacy Study : A study conducted on the antibacterial properties of M6MS-gamma-CD showed that it effectively reduced bacterial counts in vitro, particularly against multi-drug resistant Staphylococcus aureus. The study utilized disk diffusion methods to assess efficacy .

- Formulation Development : In a formulation study involving rosmarinic acid, researchers found that incorporating M6MS-gamma-CD led to enhanced antioxidant properties and improved stability under physiological conditions .

Eigenschaften

IUPAC Name |

[41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 2,4,6-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H90O42S/c1-14-4-15(2)49(16(3)5-14)100(81,82)83-13-24-48-32(72)40(80)57(91-24)98-47-23(12-64)89-55(38(78)30(47)70)96-45-21(10-62)87-53(36(76)28(45)68)94-43-19(8-60)85-51(34(74)26(43)66)92-41-17(6-58)84-50(33(73)25(41)65)93-42-18(7-59)86-52(35(75)27(42)67)95-44-20(9-61)88-54(37(77)29(44)69)97-46-22(11-63)90-56(99-48)39(79)31(46)71/h4-5,17-48,50-80H,6-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINRRYVZBGTIER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H90O42S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1479.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.